molecular formula C8H6BrNO3 B14860617 Methyl 4-bromo-5-formylpyridine-2-carboxylate

Methyl 4-bromo-5-formylpyridine-2-carboxylate

Cat. No.: B14860617
M. Wt: 244.04 g/mol
InChI Key: YDVFBYXFVFSMSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-formylpyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by formylation and esterification reactions. One common method involves the bromination of 2-carboxypyridine, followed by formylation using a Vilsmeier-Haack reaction, and finally esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: 4-bromo-5-carboxypyridine-2-carboxylate.

    Reduction: Methyl 5-formylpyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-5-formylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-formylpyridine-2-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-formylpyridine-2-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

methyl 4-bromo-5-formylpyridine-2-carboxylate

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3

InChI Key

YDVFBYXFVFSMSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)C=O

Origin of Product

United States

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